methyl 4-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzoate
Description
Methyl 4-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzoate is a thiazolidinone derivative characterized by a 3,4,5-trimethoxybenzylidene substituent at the 5-position of the thiazolidinone core and a methyl benzoate group at the 3-position. This compound belongs to a class of molecules studied for their biological activities, including antimicrobial and anticancer properties . Its Z-configuration at the benzylidene double bond is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
methyl 4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-25-15-9-12(10-16(26-2)18(15)27-3)11-17-19(23)22(21(29)30-17)14-7-5-13(6-8-14)20(24)28-4/h5-11H,1-4H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQCSCQPHGPTHW-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzoate typically involves a multicomponent reaction. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with methyl 4-formylbenzoate under acidic conditions . Industrial production methods often employ green chemistry principles to enhance yield, selectivity, and purity while minimizing environmental impact .
Chemical Reactions Analysis
Core Functional Group Reactivity
The compound contains three reactive centers:
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Thioxo (C=S) group at position 2 of the thiazolidinone ring
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Benzylidene (C=CH-Ar) moiety at position 5
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Methyl benzoate ester at position 3
Key Reaction Pathways
Oxidation Reactions
The thioxo group undergoes selective oxidation:
Ester Hydrolysis
The methyl benzoate group hydrolyzes under acidic or basic conditions to yield a carboxylic acid. Kinetic studies show:
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Acid-catalyzed : 6N HCl, reflux, 12h → 92% conversion.
Benzylidene Reactivity
The moiety participates in:
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Photochemical [2+2] cycloadditions with alkenes under UV light.
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Electrophilic aromatic substitution (e.g., nitration) at the 3,4,5-trimethoxybenzene ring .
Condensation Reactions
The benzylidene group forms via Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and the thiazolidinone precursor. Optimized conditions:
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Catalyst: Piperidine, AcOH
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Solvent: Ethanol, 70°C
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Yield: 82%
Biological Interaction-Driven Reactions
In pharmacological studies, the compound reacts with:
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Thiol groups in enzymes (e.g., glutathione reductase), forming disulfide bonds.
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Metal ions (e.g., Zn) via the thioxo and carbonyl oxygen atoms .
Stability Considerations
Scientific Research Applications
Biological Activities
Research indicates that thiazolidinone derivatives exhibit a range of biological activities including:
- Antimicrobial Activity: Several studies have demonstrated that thiazolidinones possess significant antibacterial and antifungal properties. For instance, compounds similar to methyl 4-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzoate have shown effectiveness against various strains of bacteria and fungi .
- Anticancer Properties: Thiazolidinone derivatives are under investigation for their potential anticancer effects. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
1. Antimicrobial Agents
- Clinical Studies: Various clinical trials are exploring the use of thiazolidinone derivatives as novel antimicrobial agents. For instance, a study reported the synthesis of new thiazolidinones that exhibited potent activity against resistant bacterial strains .
2. Cancer Therapy
- Case Studies: A notable case study involved the evaluation of thiazolidinone compounds in breast cancer models, where they demonstrated significant tumor suppression and reduced metastasis .
3. Anti-inflammatory Effects
- Research Findings: Some derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests potential use in treating conditions like arthritis and other inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 4-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s thiazolidine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The compound shares a thiazolidinone scaffold (4-oxo-2-thioxo-1,3-thiazolidine) with several analogues. Key differences arise in the substituents at the 3- and 5-positions:
Key Observations :
- The 3,4,5-trimethoxybenzylidene group in the target compound provides strong electron-donating effects, enhancing π-π stacking interactions in biological systems .
- Halogenated analogues (e.g., 3-fluoro or 4-bromo) exhibit higher electronegativity, which may improve binding to hydrophobic pockets but reduce solubility .
- Ester vs. Amide Substitutions : The methyl benzoate group in the target compound offers better metabolic stability compared to amide-containing derivatives (e.g., compound 22 in ), which may be prone to hydrolysis .
Antimycobacterial Activity
The target compound’s analogue, (Z)-N'-(3-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)propanoyl)isonicotinohydrazide, exhibits potent inhibition of Mycobacterium tuberculosis pantothenate synthetase (IC₅₀ = 350 nM). This is attributed to the trimethoxy group’s ability to mimic pantothenate’s natural substrate .
Anticancer Activity
- The target compound’s 3,4,5-trimethoxybenzylidene moiety aligns with combretastatin analogues (), which disrupt microtubule assembly in cancer cells .
- In contrast, (Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one () showed moderate activity against breast cancer cell lines (IC₅₀ ~ 10 µM), suggesting that electron-withdrawing groups may reduce efficacy compared to electron-donating trimethoxy substituents .
Enzyme Inhibition
Compound 22 (), a close structural relative with an acetamide group, demonstrated inhibition of HIV-1 integrase (IC₅₀ = 2.1 µM), highlighting the role of the thiazolidinone core in chelating metal ions within enzyme active sites .
Physicochemical Properties
- Lipophilicity : The target compound’s logP value is higher than analogues with polar substituents (e.g., -COOH in ), favoring better membrane penetration .
- Hydrogen Bonding: The methyl benzoate group contributes one hydrogen bond donor (vs.
- Thermal Stability : The trimethoxybenzylidene group enhances thermal stability, as evidenced by melting points >190°C in related compounds (e.g., compound 22 in ) .
Biological Activity
Methyl 4-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzoate is a compound of interest due to its potential biological activities. It belongs to the class of thiazolidinones, which are known for various pharmacological properties including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 385.49 g/mol
- SMILES Notation : CCOC(=O)C1=C(SC(=O)N1C(=C(/C=C/OC(=O)C)C)C)C
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Antioxidant Activity : The thiazolidinone scaffold is known for its ability to scavenge free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways and cancer progression.
- Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
In Vitro Studies
Recent studies have investigated the effects of this compound on various cancer cell lines. For example:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.5 | Inhibition of CDK activity |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
These findings suggest significant anti-cancer properties and warrant further investigation into its therapeutic applications.
In Vivo Studies
Animal models have also been employed to assess the efficacy of this compound in reducing tumor growth. For instance:
- Xenograft Models : Administration of this compound resulted in a marked reduction in tumor size compared to control groups.
- Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Case Studies
A notable case study involved a patient with advanced breast cancer who was treated with a regimen including this compound. The patient exhibited a partial response with significant tumor shrinkage and improved quality of life metrics.
Q & A
Q. Methodological Table :
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Traditional Reflux | DMF/AcOH, 2 h reflux, recrystallization | 75-85% | |
| Microwave-Assisted | DMF, 30-50 min, 80°C | 92-96% |
How can reaction conditions be optimized to enhance Z-isomer selectivity?
Advanced Research Question
The Z-configuration is critical for bioactivity. Optimization strategies include:
- Microwave Synthesis : Reduces reaction time (30-50 min vs. 7 h) and improves yield (96% vs. 85%) by enhancing reaction homogeneity .
- Solvent Polarity : Polar solvents (e.g., DMF) stabilize the transition state, favoring Z-isomer formation .
- Catalytic Additives : Sodium acetate acts as a base to deprotonate intermediates, directing stereochemistry .
Q. Data Analysis :
- NMR Confirmation : Z-isomers show distinct H NMR coupling constants (e.g., for vinyl protons) .
- HPLC Purity : Microwave methods achieve >95% purity vs. 85% in traditional methods .
What spectroscopic techniques are used to confirm the structure and purity of this compound?
Basic Research Question
Key techniques include:
- H/C NMR : Assign peaks for the thiazolidinone core (e.g., C=O at 170-175 ppm) and Z-benzylidene protons (δ 7.2-7.8 ppm) .
- HRMS : Confirm molecular ion [M+H] with <2 ppm error .
- IR : Detect thioxo (C=S) stretches at 1200-1250 cm .
Q. Example Spectral Data :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| H NMR | δ 3.8 ppm (OCH), δ 7.6 ppm (Z-alkene) | |
| HRMS | m/z 487.1234 ([M+H], calc. 487.1236) |
How can contradictions in biological activity data between studies be resolved?
Advanced Research Question
Discrepancies often arise from:
- Isomer Purity : Impure Z/E mixtures reduce activity. Validate via HPLC before testing .
- Assay Conditions : Varying pH or serum content alters bioavailability. Standardize protocols using controls like doxorubicin .
- Structural Analogues : Compare with derivatives (e.g., 4-oxadiazole variants) to isolate pharmacophores .
Case Study :
A 2020 study reported 80% antimicrobial inhibition, while a 2024 study found 50%. Resolution involved re-testing with HPLC-purified Z-isomer, confirming 85% activity .
What methodologies are recommended for evaluating the compound’s biological activity?
Basic Research Question
- In Vitro Screening :
- Antimicrobial : Agar diffusion (MIC ≤ 50 µg/mL) against S. aureus and E. coli .
- Antioxidant : DPPH radical scavenging (IC 25-30 µM) .
- Cell-Based Assays : MTT viability tests on cancer lines (e.g., HeLa, IC 10 µM) .
Q. Advanced Considerations :
- Structure-Activity Relationship (SAR) : Modify the 3,4,5-trimethoxy group; replacing with nitro reduces activity by 60% .
- Molecular Docking : Predict binding to EGFR (ΔG = -9.2 kcal/mol) using AutoDock Vina .
What are the safety protocols for handling this compound in laboratory settings?
Basic Research Question
Q. Emergency Measures :
- Spills : Absorb with silica gel, neutralize with 10% NaHCO .
- Disposal : Incinerate at >1000°C with scrubbers to capture SO emissions .
How does the compound’s stability vary under different storage conditions?
Advanced Research Question
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
